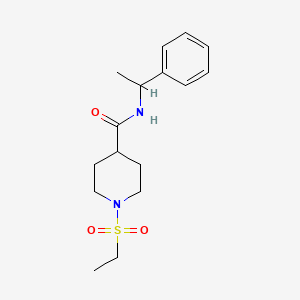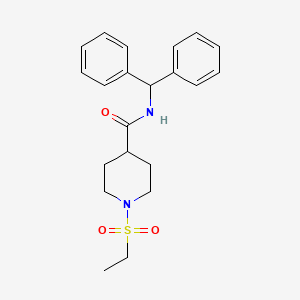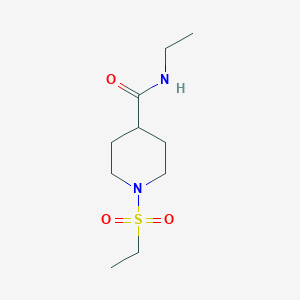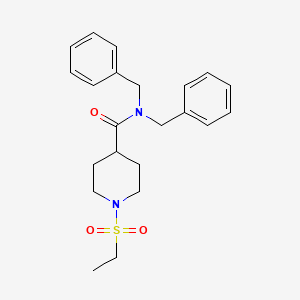
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound with a complex structure. It belongs to the class of piperidine derivatives.
- The compound’s systematic name describes its substituents: an ethylsulfonyl group, a phenylethyl group, and a carboxamide moiety attached to a piperidine ring.
- Its molecular formula is C₁₈H₂₄N₂O₃S.
- Researchers have explored its potential as a therapeutic agent due to its interesting properties.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. organic chemists typically employ various synthetic strategies to create complex molecules like this one.
- Industrial production methods may involve multi-step syntheses, purification, and optimization for yield and scalability.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific functional groups present. For example:
- Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
- Substitution: Reactions with nucleophiles (e.g., amines, alkoxides) can lead to substitution at different positions.
- Major products formed would vary based on the reaction type and starting material.
Scientific Research Applications
- Research on this compound is ongoing, but its potential applications span several fields:
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.
Chemistry: Explore its reactivity, stereochemistry, and synthetic utility.
Biology: Assess its impact on cellular processes, receptors, and enzymes.
Industry: Consider its use as a building block for drug development or other fine chemicals.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Researchers would need to study its interactions with specific molecular targets (e.g., receptors, enzymes) to understand how it exerts its effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers often compare novel molecules to existing ones.
- Highlighting its uniqueness would involve discussing structural features, reactivity, and potential advantages over related compounds.
Properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-11-9-15(10-12-18)16(19)17-13(2)14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,17,19) |
InChI Key |
JLDYGKSDQPFRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11123839.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11123845.png)
![N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11123851.png)
![(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11123856.png)

![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11123876.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11123880.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123894.png)

![(4-Methylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11123901.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11123909.png)


